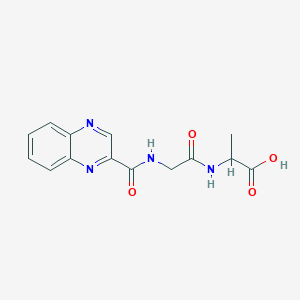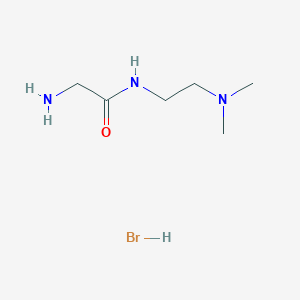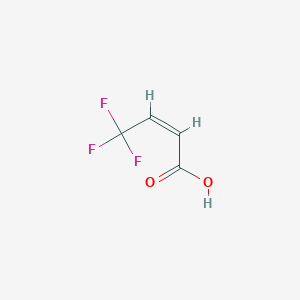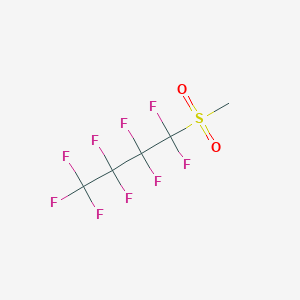
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The presence of fluorine atoms in the compound significantly impacts its chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the use of trifluoroacetic acid to form 5-difluoromethylpyrazolo [1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs advanced fluorination techniques and reagents. The use of microwave irradiation has been explored to enhance the efficiency and yield of the synthesis process . Enzymatic synthesis methods are also being investigated for their potential to produce fluorinated compounds with high specificity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for these reactions are less commonly reported.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to receptors and its metabolic stability . The compound can interact with various enzymes and proteins, influencing biological processes such as cell proliferation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo [1,5-a]pyrimidine: This compound shares a similar structure and fluorine substitution pattern.
7-Difluoromethylpyrazolo [1,5-a]pyrimidine: Another closely related compound with similar properties.
Uniqueness
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C5H3F3N2O2 |
|---|---|
Molecular Weight |
180.08 g/mol |
IUPAC Name |
1,3-difluoro-5-(fluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3F3N2O2/c6-1-3-2-9(7)5(12)10(8)4(3)11/h2H,1H2 |
InChI Key |
PUTRYCJNPVWQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C(=O)N1F)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)


![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)

![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)


